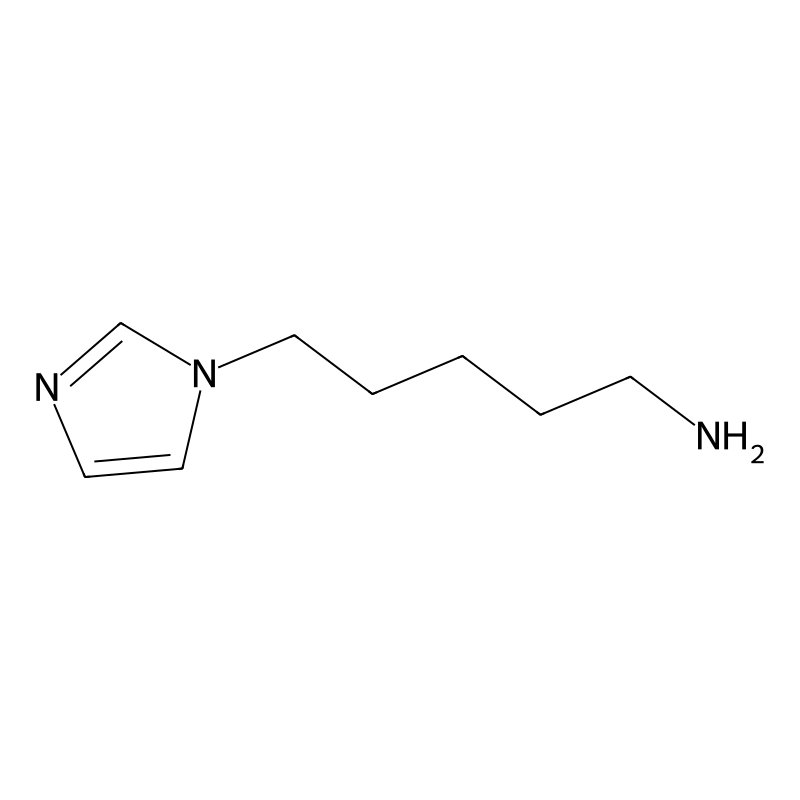1H-Imidazole-1-pentanamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceuticals and Agrochemicals
Dyes for Solar Cells and Other Optical Applications
Imidazole is being deployed in emerging research into dyes for solar cells and other optical applications .
Functional Materials
Imidazole is used in the development of functional materials .
Catalysis
1H-Imidazole-1-pentanamine is a nitrogen-containing heterocyclic compound characterized by an imidazole ring and a pentanamine side chain. The imidazole structure consists of a five-membered ring containing two nitrogen atoms at non-adjacent positions, which imparts unique chemical properties. The presence of the pentanamine moiety enhances its solubility and reactivity, making it a versatile compound in both organic synthesis and medicinal chemistry.
- Electrophilic Substitution: The imidazole ring can undergo electrophilic aromatic substitution, particularly at the 2-position, due to its electron-rich nature .
- N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives, which can be useful in synthesizing more complex molecules .
- Formation of Amides: It can react with carboxylic acids or their derivatives to form amides, leveraging the nucleophilicity of the amine group .
1H-Imidazole-1-pentanamine exhibits significant biological activity, particularly in pharmacology. Compounds containing imidazole rings are known for their ability to interact with biological receptors:
- Histamine Receptor Agonism: Similar compounds have been shown to act as agonists for histamine receptors, influencing various physiological processes such as gastric acid secretion and neurotransmission .
- Antimicrobial Properties: Imidazole derivatives often exhibit antimicrobial activities, making them candidates for drug development against bacterial infections .
Several methods exist for synthesizing 1H-imidazole-1-pentanamine:
- Condensation Reactions: One common approach involves the condensation of an appropriate aldehyde with an amine in the presence of a catalyst to form the imidazole ring.
- Reductive Amination: This method utilizes a carbonyl compound and an amine, followed by reduction to yield the desired amine product .
- Cyclization Techniques: The formation of the imidazole ring can also be achieved through cyclization reactions involving α-amino acids or their derivatives under acidic conditions.
1H-Imidazole-1-pentanamine has several applications:
- Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical agents due to its biological activity.
- Agricultural Chemicals: Its derivatives are explored as agrochemicals due to their potential herbicidal and fungicidal properties.
- Research Tools: Used in biochemical research for studying enzyme mechanisms and receptor interactions.
Interaction studies involving 1H-imidazole-1-pentanamine focus on its binding affinity to various receptors:
- Histamine Receptors: Research indicates that modifications on the imidazole ring can enhance selectivity towards specific histamine receptor subtypes, impacting therapeutic efficacy .
- Enzyme Inhibition: Studies have shown that imidazole derivatives can inhibit certain enzymes, providing insights into their potential as therapeutic agents against diseases like cancer and infections .
Several compounds share structural similarities with 1H-imidazole-1-pentanamine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(1H-Imidazol-4-yl)butanamine | Imidazole derivative | Potent histamine receptor agonist |
| 2-Methylimidazole | Methyl-substituted imidazole | Enhanced solubility and biological activity |
| 1-Methylimidazole | Methyl-substituted imidazole | Used in various biochemical applications |
| 2-Aminobenzimidazole | Benzimidazole derivative | Exhibits anti-cancer properties |
Uniqueness of 1H-Imidazole-1-pentanamine
The unique combination of the imidazole ring with a pentanamine side chain distinguishes 1H-imidazole-1-pentanamine from its analogs. This structure not only enhances its solubility but also contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and pharmacology.








